2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine
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Overview
Description
2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that features both a triazole and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-1,2,4-triazole with a suitable benzimidazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized triazole or benzimidazole compounds .
Scientific Research Applications
2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors, thereby affecting various biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound with similar chemical properties.
Benzimidazole: A compound with a similar benzimidazole ring structure.
2-(1H-1,2,4-Triazol-1-yl)terephthalic acid: A compound with a triazole ring and a different aromatic system.
Uniqueness
2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine is unique due to its combined triazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a broad range of applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C9H8N6 |
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Molecular Weight |
200.20 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C9H8N6/c10-6-2-1-3-7-8(6)14-9(13-7)15-5-11-4-12-15/h1-5H,10H2,(H,13,14) |
InChI Key |
QCZHANZSIJZIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)N3C=NC=N3)N |
Origin of Product |
United States |
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